3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine
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Overview
Description
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine is a complex organic compound with the molecular formula C21H32N2O2Si and a molecular weight of 372.58 . This compound is primarily used in proteomics research and is known for its unique structural features, which include a benzyloxy group, a tert-butyldimethylsilyloxy group, and a methylamino group attached to a pyridine ring .
Preparation Methods
The synthesis of 3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine involves multiple steps, including the protection of functional groups and the formation of the pyridine ring. The synthetic route typically starts with the preparation of the benzyloxy and tert-butyldimethylsilyloxy intermediates, followed by their coupling with the pyridine ring under controlled reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring or other functional groups.
Scientific Research Applications
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in proteomics studies to analyze protein structures and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.
Biological Studies: The compound is utilized in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biochemical processes. The benzyloxy and tert-butyldimethylsilyloxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine can be compared with other similar compounds, such as:
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]amino]pyridine: This compound lacks the methyl group on the amino substituent, which may affect its reactivity and binding properties.
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]ethylamino]pyridine: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]dimethylamino]pyridine: The dimethylamino substituent introduces additional steric hindrance, potentially altering the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methyl-5-phenylmethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2Si/c1-21(2,3)26(5,6)25-15-14-23(4)20-13-12-19(16-22-20)24-17-18-10-8-7-9-11-18/h7-13,16H,14-15,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKDKSONMPOEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724513 |
Source
|
Record name | 5-(Benzyloxy)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-95-2 |
Source
|
Record name | N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl-5-(phenylmethoxy)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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